N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)propanamide
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Overview
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)propanamide: is a synthetic organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to a tetrahydroquinoline ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)propanamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, where methanesulfonyl chloride reacts with the tetrahydroquinoline in the presence of a base such as triethylamine.
Amidation: The final step involves the reaction of the sulfonylated tetrahydroquinoline with propanoyl chloride to form the propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, which can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in the development of new drugs.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The methanesulfonyl group and the tetrahydroquinoline ring play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-YL)propanamide
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-YL)propanamide
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-8-YL)propanamide
Uniqueness
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)propanamide is unique due to the specific positioning of the methanesulfonyl group on the tetrahydroquinoline ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. The compound’s unique structure allows for distinct interactions with molecular targets, potentially leading to different therapeutic effects and applications.
Properties
Molecular Formula |
C13H18N2O3S |
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Molecular Weight |
282.36 g/mol |
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C13H18N2O3S/c1-3-13(16)14-11-7-6-10-5-4-8-15(12(10)9-11)19(2,17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
InChI Key |
GCRHRDRLNNNIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Origin of Product |
United States |
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